

CEP-28122: A Technical Guide to a Selective ALK Inhibitor

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Compound of Interest

Compound Name: CEP-28122

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Introduction

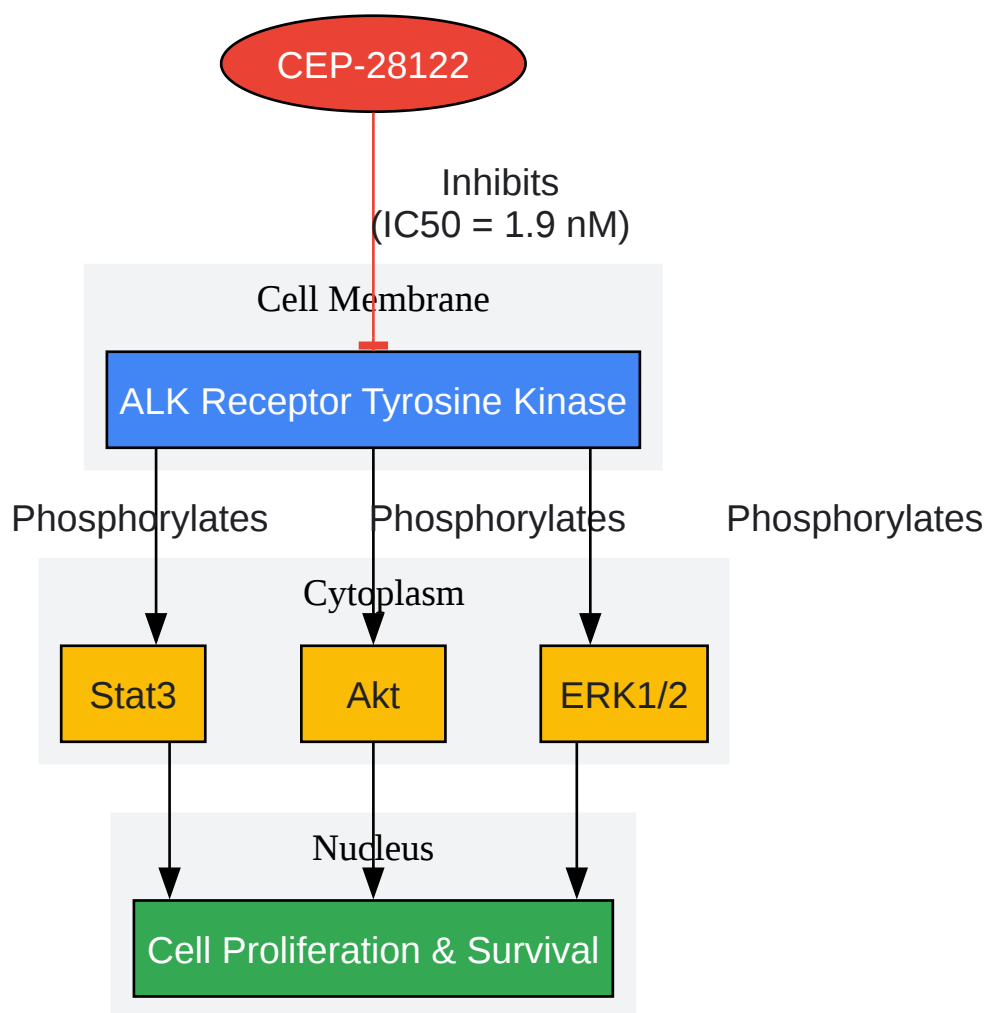
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] **CEP-28122**, a diaminopyrimidine derivative, was developed as a potent and selective, orally bioavailable inhibitor of ALK.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for **CEP-28122**, including its mechanism of action, selectivity, and anti-tumor efficacy.

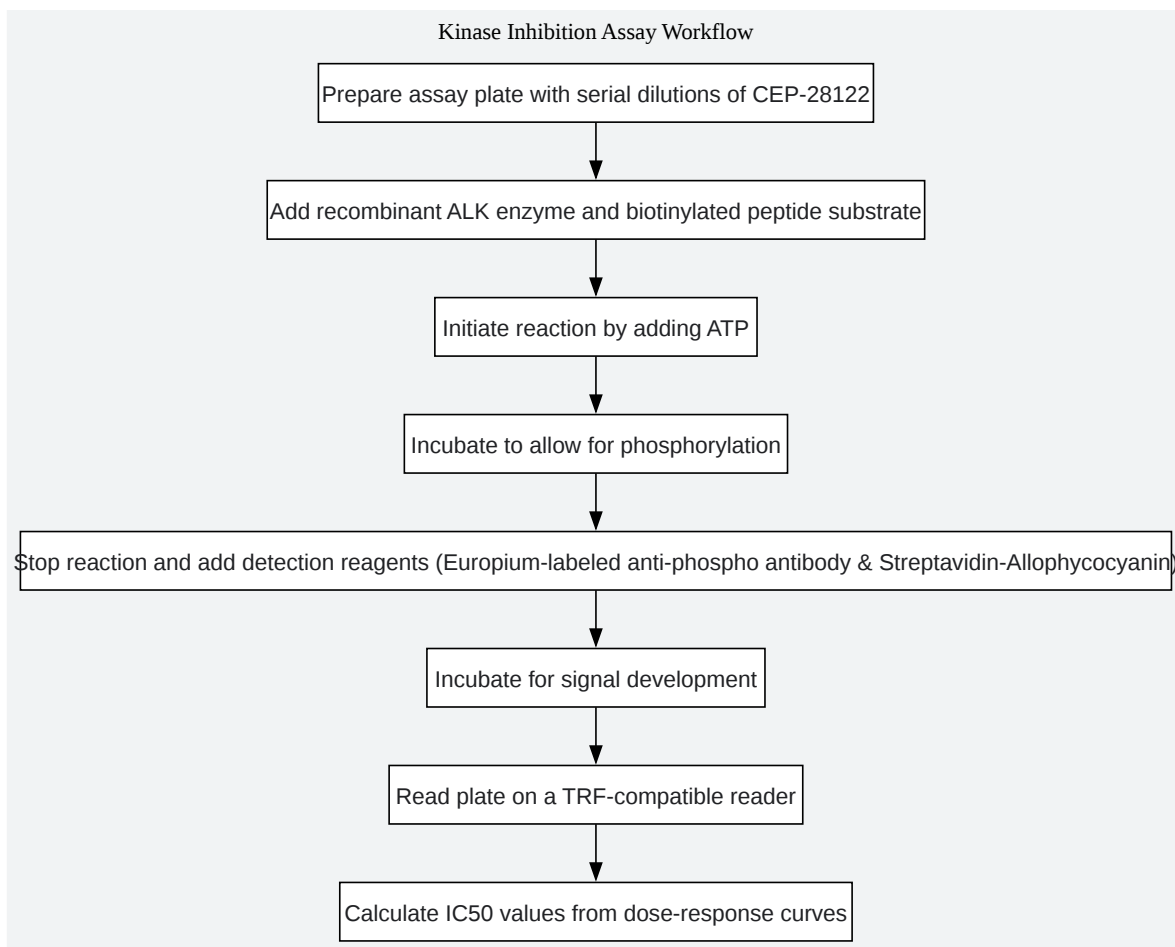
Mechanism of Action

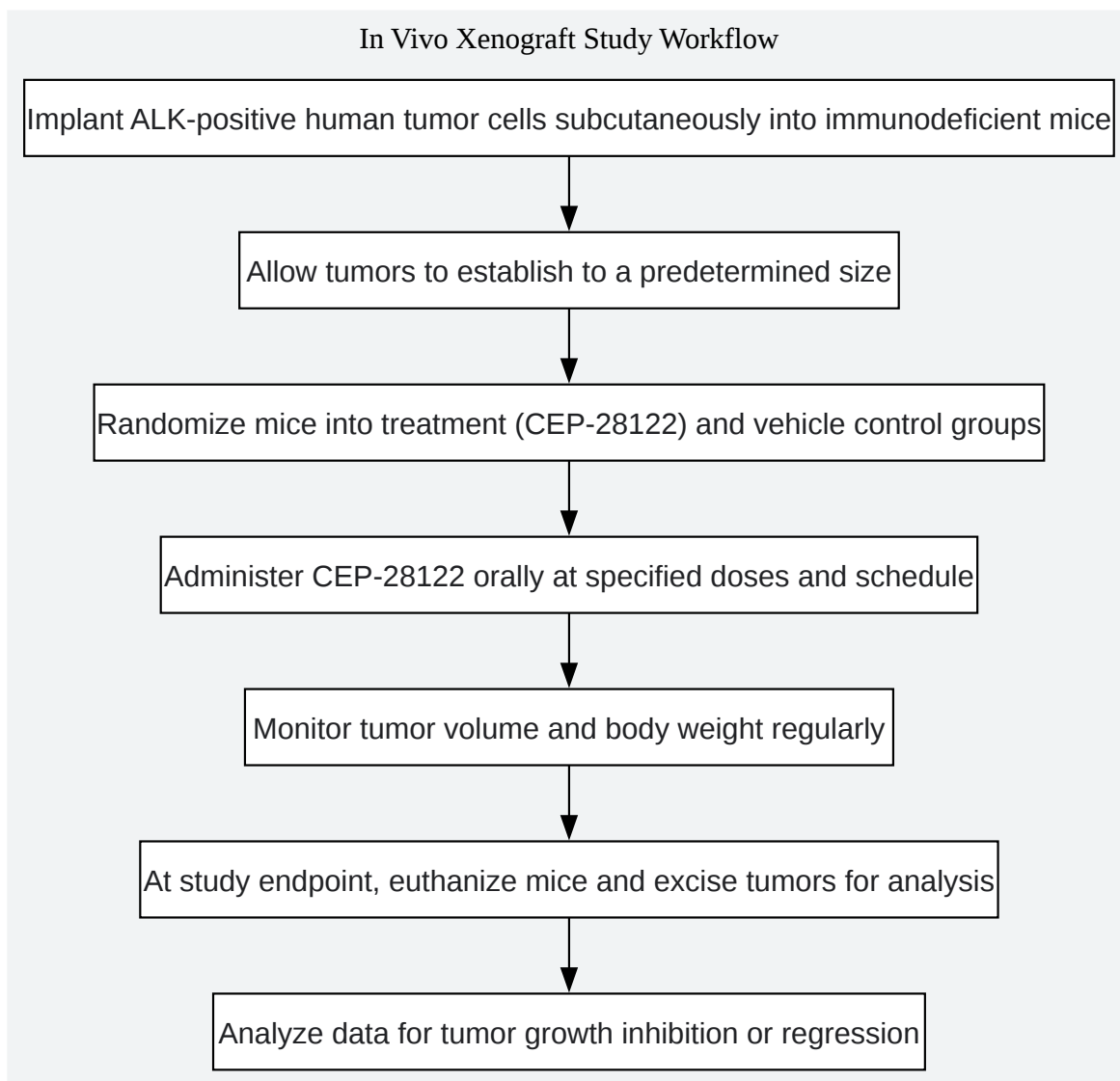
CEP-28122 exerts its anti-tumor effects through the potent and selective inhibition of ALK kinase activity. In enzymatic assays, **CEP-28122** inhibits recombinant ALK with a half-maximal inhibitory concentration (IC₅₀) of 1.9 ± 0.5 nM.[2] This inhibition of the kinase's catalytic activity leads to a downstream cascade of cellular events.

In cellular models, **CEP-28122** effectively suppresses the autophosphorylation of ALK and its fusion proteins, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, in a concentration-dependent manner.[2][4] This blockade of ALK activation subsequently inhibits the phosphorylation of key downstream signaling effectors, including Stat3, Akt, and ERK1/2.[2]

The interruption of these critical cell survival and proliferation pathways ultimately leads to cytotoxicity and growth inhibition in ALK-positive cancer cells.[\[2\]](#)







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